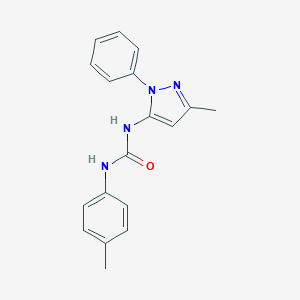![molecular formula C20H18N2O3S B292973 Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B292973.png)
Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EACT or N-(2-ethoxyethyl)-N-(2-thienylcarbonyl)-L-phenylalanine methyl ester.
Mechanism of Action
The mechanism of action of Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate involves the inhibition of certain enzymes and proteins that are involved in the progression of diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate have been extensively studied. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is its potential as a therapeutic agent for various diseases. However, one limitation is that it may have off-target effects on other enzymes and proteins, which could lead to unwanted side effects.
Future Directions
There are several future directions for research involving Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate. One potential area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the investigation of the compound's potential as a treatment for other diseases such as multiple sclerosis and Huntington's disease.
In conclusion, Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is a promising compound for scientific research. Its potential as a therapeutic agent for various diseases and its mechanism of action make it an interesting area of study for researchers. Further research is needed to fully understand its effects and potential applications.
Synthesis Methods
The synthesis of Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate involves the reaction of ethyl 2-amino-5-phenylthiophene-3-carboxylate with aniline-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate has been used in various scientific research studies. It has shown potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C20H18N2O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 5-phenyl-2-(phenylcarbamoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c1-2-25-19(23)16-13-17(14-9-5-3-6-10-14)26-18(16)22-20(24)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,24) |
InChI Key |
RKPRAOXHFXGIEW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(thien-2-yl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292890.png)
![1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292891.png)
![4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B292893.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetone](/img/structure/B292894.png)
![4-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B292895.png)
![1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B292896.png)

![(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(4-chlorophenyl)methanone](/img/structure/B292900.png)
![4-(4-methoxyphenyl)-3-methyl-6-(2-oxopropoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292903.png)
![4-(4-Chlorophenyl)-2-ethoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292904.png)
![9-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B292905.png)
![N-allyl-N'-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea](/img/structure/B292907.png)

![2,3-Dihydro-2-benzylidene-3-oxo-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B292911.png)